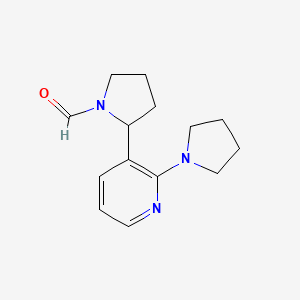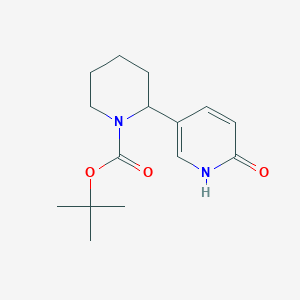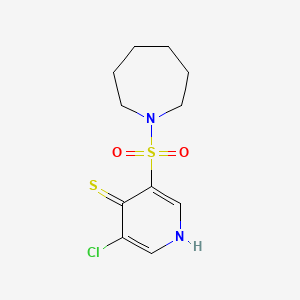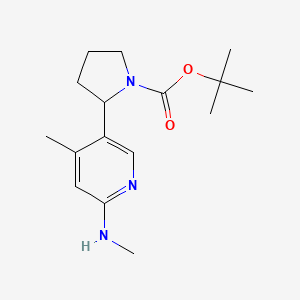
3-Hydroxy-2-methoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methoxybutanoic acid is an organic compound with the molecular formula C5H10O4 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxybutanoic acid typically involves the hydroxylation of 2-methoxybutanoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation: Using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of catalysts like iron or copper salts.
Esterification and Hydrolysis: Starting from 2-methoxybutanoic acid esters, followed by hydrolysis to yield the desired hydroxy acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxyl group can yield alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Iron or copper salts for hydroxylation, palladium on carbon (Pd/C) for hydrogenation.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-methoxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxybutanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Antioxidant Activity: Its hydroxyl group can scavenge free radicals, providing antioxidant protection.
Comparison with Similar Compounds
2-Hydroxy-3-methoxybutanoic acid: Similar structure but with different positioning of the hydroxyl and methoxy groups.
3-Hydroxy-2-methylbutanoic acid: Differing by the presence of a methyl group instead of a methoxy group.
Uniqueness: 3-Hydroxy-2-methoxybutanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
3-hydroxy-2-methoxybutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-3(6)4(9-2)5(7)8/h3-4,6H,1-2H3,(H,7,8) |
InChI Key |
OSIDJZDSLWJACU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)







![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)
![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)



